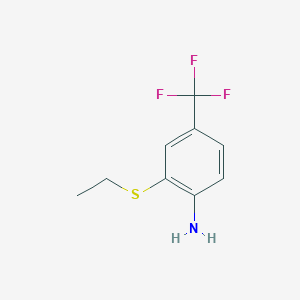

2-(Ethylthio)-4-(trifluoromethyl)benzenamine

Description

Properties

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPFEEHBUIGCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental data for this specific molecule, this guide synthesizes information from structurally related analogs to offer well-founded estimations of its key characteristics. We will delve into the anticipated molecular structure, solubility, lipophilicity, and electronic properties, explaining the rationale behind these predictions based on the influence of the ethylthio and trifluoromethyl substituents on the aniline core. Furthermore, this guide outlines standard experimental protocols for the empirical determination of these properties and provides a framework for understanding the molecule's potential behavior in various chemical and biological systems.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its biological activity, metabolic stability, and material characteristics. The subject of this guide, 2-(Ethylthio)-4-(trifluoromethyl)benzenamine, incorporates two key substituents: a trifluoromethyl group and an ethylthio group. The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties; it is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability and binding affinity. The ethylthio group, a sulfur-containing moiety, can influence a molecule's conformation, lipophilicity, and potential for metabolic transformations. Understanding the interplay of these groups is crucial for predicting the behavior of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine and designing future experiments.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine. These values are predicted based on the known properties of structurally similar compounds, including 4-(Trifluoromethyl)aniline, 4-((Trifluoromethyl)thio)aniline, and 2-Methyl-3-(trifluoromethyl)aniline.

| Property | Predicted Value | Rationale for Estimation |

| Molecular Formula | C₉H₁₀F₃NS | Based on the chemical structure. |

| Molecular Weight | 221.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aniline derivatives are often liquids or low-melting solids. The substituents are unlikely to induce strong intermolecular forces that would lead to a high melting point. |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on the boiling points of analogs like 4-(Trifluoromethyl)aniline (83 °C at 12 mmHg)[1] and considering the increased molecular weight from the ethylthio group. |

| Melting Point | Not readily predictable | This property is highly dependent on the crystal packing of the solid, which is difficult to predict. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) | The presence of the nonpolar ethyl and trifluoromethyl groups, along with the aromatic ring, suggests low aqueous solubility. Aniline derivatives are typically soluble in common organic solvents. |

| pKa (of the conjugate acid) | ~2-3 | The strongly electron-withdrawing trifluoromethyl group is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa for the anilinium ion. This is in line with the predicted pKa of 4-(Trifluoromethylthio)aniline (2.79)[2]. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | The trifluoromethyl and ethylthio groups are both lipophilic, which is expected to result in a high LogP value, indicating a preference for nonpolar environments. |

Structural and Electronic Considerations

The chemical structure of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine is foundational to its properties. The aniline core provides a basic nitrogen atom and an aromatic ring susceptible to electrophilic substitution.

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group, positioned para to the amino group, will significantly decrease the electron density of the aromatic ring and the basicity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted aniline.

-

Ethylthio Group (-SCH₂CH₃): Located ortho to the amino group, the ethylthio group is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. Its steric bulk may also influence the conformation of the molecule and the accessibility of the adjacent amino group.

The interplay of these electronic effects will govern the reactivity of the molecule. The reduced basicity of the amine will affect its ability to form salts and its interactions with biological targets.

Experimental Protocols for Property Determination

To empirically validate the predicted properties, a series of standard analytical techniques should be employed.

Determination of Melting and Boiling Points

A standard capillary melting point apparatus can be used to determine the melting point. For the boiling point, a micro-distillation apparatus under atmospheric or reduced pressure would be suitable.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid sample.

Solubility Assessment

A simple qualitative assessment involves adding a small amount of the compound to various solvents (water, ethanol, hexane, etc.) at a controlled temperature and observing for dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa can be determined potentiometrically or spectrophotometrically. A common method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

LogP Measurement

The "shake-flask" method is a classic technique for determining the octanol-water partition coefficient. The compound is dissolved in a mixture of n-octanol and water, the phases are allowed to separate, and the concentration of the compound in each phase is measured.

Synthesis and Reactivity

While a specific, published synthesis for 2-(Ethylthio)-4-(trifluoromethyl)benzenamine was not found in the initial literature search, a plausible synthetic route can be proposed based on known organic reactions. A common approach would involve the introduction of the ethylthio group onto a pre-functionalized aniline derivative. For example, one could start with 2-amino-5-(trifluoromethyl)benzenethiol and perform an S-alkylation with an ethyl halide. Alternatively, a nucleophilic aromatic substitution on a suitable precursor could be envisioned.

The reactivity of the aniline nitrogen will be significantly attenuated by the trifluoromethyl group, making it less nucleophilic than aniline itself. However, it can still undergo reactions such as acylation and diazotization under appropriate conditions. The aromatic ring, while deactivated, may still undergo electrophilic substitution, with the directing effects of the amino and ethylthio groups favoring substitution at the positions ortho and para to the amino group.

Conclusion and Future Directions

2-(Ethylthio)-4-(trifluoromethyl)benzenamine represents an intriguing molecular scaffold with potential applications in drug discovery and materials science. While experimental data on its physicochemical properties are currently lacking, this guide provides a robust set of predictions based on the well-understood effects of its constituent functional groups. The outlined experimental protocols offer a clear path for the empirical validation of these properties. Future research should focus on the synthesis and characterization of this compound to confirm these predictions and to explore its utility as a building block for novel chemical entities. The unique combination of a strong electron-withdrawing group and a sulfur-containing moiety suggests that this compound could impart valuable properties to larger molecules.

References

Sources

Strategic Synthesis of Trifluoromethylated Anilines: A Technical Guide

Abstract

The trifluoromethyl (

Strategic Analysis: The Electronic Conflict

Synthesizing trifluoromethylated anilines requires navigating the electronic push-pull of the substrate. The

| Strategy | Mechanism | Key Advantage | Limitation |

| Pd-Catalyzed Amination | Buchwald-Hartwig Cross-Coupling | High regiocontrol; Access to complex substitution patterns. | Requires pre-functionalized aryl halides; Ligand dependent. |

| Direct C-H Activation | Radical Substitution (Minisci-type) | Atom economy; Late-stage functionalization (LSF). | Regioselectivity issues (ortho/para mixtures); Radical stability. |

| Building Block Assembly | Nitration/Reduction ( | Scalable; Industrial standard. | Limited to simple scaffolds; Harsh conditions incompatible with sensitive motifs. |

Methodology A: Palladium-Catalyzed Cross-Coupling

Best for: Convergent synthesis of complex drug scaffolds.

The Buchwald-Hartwig amination is the gold standard for coupling amines with aryl halides. For trifluoromethylated substrates, the electron-deficient nature of the aryl halide facilitates the oxidative addition step. However, the challenge lies in the reductive elimination , which requires electron-rich, bulky ligands to prevent the formation of stable, unreactive Pd-amido complexes.

Ligand Selection Matrix

-

BrettPhos / t-BuBrettPhos: Optimal for primary amines and aryl chlorides containing

. The bulk promotes reductive elimination.[2] -

RuPhos: Excellent for secondary amines and sterically hindered substrates.

-

Xantphos: Useful for weaker nucleophiles (amides/carbamates) but less effective for hindered anilines.

Mechanism Visualization: Buchwald-Hartwig Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine ligand in facilitating the difficult reductive elimination step.

Caption: The catalytic cycle emphasizes the oxidative addition of the electron-poor Ar-CF3 halide and the ligand-accelerated reductive elimination.

Methodology B: Photoredox C-H Trifluoromethylation

Best for: Late-Stage Functionalization (LSF) of existing anilines.

Direct C-H trifluoromethylation avoids pre-functionalized halides. This approach utilizes radical chemistry, generating an electrophilic

The Reagents

-

Langlois Reagent (

): Cheap, stable solid.[4][5][6] Requires an oxidant (TBHP) or photocatalyst to release -

Togni’s Reagent (Hypervalent Iodine): Expensive but highly reactive. Acts as an electrophilic

source or radical precursor.[1][7]

Mechanism Visualization: Photoredox Radical Cycle

This pathway utilizes visible light and a photocatalyst (e.g.,

Caption: Photoredox cycle showing the Single Electron Transfer (SET) generation of CF3 radicals from sulfinate salts.

Experimental Protocols

Protocol A: Pd-Catalyzed Amination of 4-Chlorobenzotrifluoride

Source Grounding: Adapted from methodologies by Buchwald et al.

Objective: Synthesis of N-(4-(trifluoromethyl)phenyl)morpholine.

-

Preparation: In a glovebox, charge a reaction vial with:

- (1.0 mol %)

-

BrettPhos (2.0 mol %)

- (1.4 equiv)

-

4-Chlorobenzotrifluoride (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Solvent: Add anhydrous 1,4-dioxane (

concentration relative to halide). -

Reaction: Seal the vial and heat to 100°C for 12 hours .

-

Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: The use of

Protocol B: C-H Trifluoromethylation using Langlois Reagent

Source Grounding: Adapted from Baran et al. and recent photoredox reviews.

Objective: Direct ortho-trifluoromethylation of acetanilide.

-

Setup: To a Pyrex tube equipped with a stir bar, add:

-

Acetanilide (1.0 equiv, 0.5 mmol)

-

Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

-

Eosin Y (2.0 mol %) - Photocatalyst

-

-

Solvent: Add DMSO/H2O (4:1 ratio, 3 mL).

-

Oxidant: Add TBHP (tert-butyl hydroperoxide, 70% aq., 2.0 equiv) dropwise.

-

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours under air atmosphere.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine to remove DMSO.

-

Purification: Silica gel chromatography.

Self-Validating Check: The reaction mixture should turn from the initial pink (Eosin Y) to a darker hue as the reaction progresses. Loss of starting material can be monitored via TLC (stain with PMA).

Comparative Data Analysis

| Feature | Buchwald-Hartwig (Pd) | Radical C-H (Langlois) | Radical C-H (Togni) |

| Regioselectivity | Excellent (Determined by halide) | Moderate (Ortho/Para mix) | Moderate (Ortho/Para mix) |

| Substrate Scope | Broad (tolerates heterocycles) | Limited (requires electron-rich) | Broad (tolerates some EWG) |

| Cost Efficiency | Low (Pd + Ligand cost) | High (Cheap reagent) | Medium (Reagent cost) |

| Scalability | High (Industrial standard) | High (No heavy metals) | Low (Safety concerns w/ iodine) |

| Atom Economy | Low (Halide waste) | High (Direct H-substitution) | Medium |

References

-

Buchwald-Hartwig Amination Foundations

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

-

Langlois Reagent Discovery

-

C-H Functionalization (Baran)

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [8]

-

-

Photoredox Trifluoromethylation

-

Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.

-

-

Togni Reagent Utility

-

Charpentier, J., Früh, N., & Togni, A. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews.

-

Sources

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. entegris.com [entegris.com]

- 3. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]

acute toxicity of trifluoromethylaniline derivatives

An In-depth Technical Guide to the Acute Toxicity of Trifluoromethylaniline Derivatives

Introduction

Overview of Trifluoromethylaniline Derivatives and Their Applications

Trifluoromethylaniline (TFMA) derivatives are a class of aromatic compounds characterized by an aniline ring substituted with one or more trifluoromethyl (CF₃) groups. The strong electron-withdrawing nature of the CF₃ group significantly alters the physicochemical properties of the aniline moiety, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make TFMA derivatives valuable intermediates and building blocks in the synthesis of a wide range of fine chemicals, including pharmaceuticals, pesticides, and dyes.[2][3][4] For instance, they are integral to the manufacture of antihypertensives, diuretics, herbicides, and even potent antimalarial and antimicrobial agents.[3][5][6]

Importance of Acute Toxicity Assessment in Drug Development and Chemical Safety

Given their widespread use and potential for human exposure, a thorough understanding of the acute toxicity of TFMA derivatives is paramount. Acute toxicity testing is a critical component of preclinical research and chemical safety assessment, designed to identify the adverse effects that may occur within a short time following a single or short-term exposure to a substance.[] These studies provide essential information on potential target organs, dose-response relationships, and lethal dose ranges, which are fundamental for hazard identification and risk assessment.[][8] The data generated are used for classification and labeling according to global systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ensuring safe handling and informing emergency response procedures.[9][10]

Core Principles of Acute Toxicity

Defining Acute Systemic Toxicity

Acute systemic toxicity refers to the adverse effects occurring throughout the organism after administration of a single dose of a substance, or multiple doses given within 24 hours.[10] The evaluation involves observing the test subjects for a defined period (typically 14-21 days) to monitor for the onset, progression, and recovery from signs of toxicity.[10][11]

Key Endpoints in Acute Toxicity Studies

The primary goal extends beyond simply determining a median lethal dose (LD50). Modern acute toxicity studies focus on a broader range of observations to provide a more comprehensive toxicological profile.[11] Key endpoints include:

-

Mortality and Morbidity: Recording the number of deaths and the time of onset.

-

Clinical Signs of Toxicity: Detailed observation of changes in behavior, appearance, and physiological functions (e.g., changes in skin, fur, eyes, respiratory patterns, and presence of tremors or convulsions).[9]

-

Body Weight Changes: Monitoring body weight is a sensitive indicator of general health status.

-

Pathology: Gross necropsy of all animals at the end of the study to identify target organs of toxicity through visible changes.[11]

Structure-Toxicity Relationship (STR) of Trifluoromethylaniline Derivatives

The Influence of the Trifluoromethyl Group on Lipophilicity and Bioavailability

The substitution of a hydrogen atom with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug efficacy. The CF₃ group is highly lipophilic, which can increase a molecule's ability to cross biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This increased lipophilicity often correlates with higher biological activity and, potentially, higher toxicity.[1]

Impact of Ring Substitution Patterns on Toxicity

The position and nature of other substituents on the aniline ring, in addition to the CF₃ group, play a critical role in defining the molecule's toxic potential. For example, the presence of other electron-withdrawing groups like nitro (NO₂) or halogen atoms can further modulate the electronic properties and reactivity of the molecule, influencing its interaction with biological macromolecules.[12] Structure-activity relationship (SAR) studies have shown that the choice and position of substituents on the aniline moiety are crucial for the potency of compounds.[6]

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) Models for Anilines

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity.[13][14] For anilines and related polar narcotics, QSAR models have been developed to predict acute toxicity to aquatic organisms, providing a valuable means to screen compounds and prioritize testing.[15]

The predictive power of these models relies on calculating specific molecular descriptors that quantify the physicochemical properties of the molecules. For anilines, key descriptors include:

-

logKow (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

-

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.[16]

-

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.[16]

-

ΔE (Frontier Orbital Energy Gap; E(LUMO) - E(HOMO)): An indicator of molecular reactivity and stability.[15]

A study on the toxicity of phenols and anilines to algae developed a robust two-descriptor model. The toxicity of these compounds, classified as polar narcotics, was found to be dependent not only on their hydrophobicity but also on their electronic properties.[15] The addition of the frontier orbital energy gap (ΔE) significantly improved the predictive power of the logKow-dependent model.[15]

| QSAR Model for Algal Toxicity (log1/EC50) | Statistical Significance | Key Descriptors |

| log1/EC50 = 0.268 * logKow - 1.006 * ΔE + 11.769 | n = 20, r² = 0.946 | Hydrophobicity (logKow), Molecular Reactivity (ΔE) |

Table compiled from data presented in a study on the prediction of toxicity of phenols and anilines to algae.[15]

Mechanisms of Acute Toxicity

Proposed Mechanisms for Aniline Derivatives

Anilines are generally considered polar narcotics. Their toxicity is often greater than what would be estimated based on hydrophobicity alone, suggesting that mechanisms beyond simple membrane disruption are involved.[15]

Specific Mechanisms for Trifluoromethylanilines

Research on 4-trifluoromethylaniline (TFMA) suggests a mechanism involving the formation of reactive intermediates. One study proposed that TFMA can form DNA adducts without metabolic (S9) activation, possibly through a reactive free radical intermediate generated by de-fluorination.[17] This reactivity is a key aspect of its toxic potential.

Caption: Integrated workflow for acute toxicity assessment.

In Silico & Predictive Approaches

The assessment begins with non-testing methods. Using QSAR models as described in Section 3.3, researchers can predict the potential toxicity of a new TFMA derivative based on its structure, helping to prioritize which compounds require more extensive testing.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid, cost-effective methods used to screen compounds for their potential to cause cell death. [18]These assays measure parameters like cell membrane integrity, metabolic activity, or cell proliferation to determine the concentration at which a compound becomes toxic to cells in culture (e.g., the IC50 value). [19]They are essential for early-stage screening and can help determine starting doses for subsequent in vivo studies. [10]

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [20]Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT into purple formazan crystals. [19] Protocol Steps:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cells, Balb/c 3T3 fibroblasts) in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and incubate for 18-24 hours to allow for cell attachment. [20]2. Compound Treatment: Prepare serial dilutions of the TFMA derivative in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include untreated (vehicle) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere. [19]4. MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours. [20]5. Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [20]6. Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). [19]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vivo Acute Toxicity Studies

When required, in vivo acute toxicity studies must be conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). [10]These guidelines have been refined to use fewer animals while still providing sufficient information for hazard classification. [21]

Several validated methods are available, and the choice depends on the expected toxicity of the substance.

-

Limit Test: A starting point for substances with low expected toxicity. A high dose (e.g., 2000 or 5000 mg/kg) is administered to a small group of animals. If no mortality or significant toxicity is observed, no further testing is needed. [][11]* Fixed Dose Procedure (OECD TG 420): Aims to identify a dose that produces clear signs of toxicity but not mortality. It uses a stepwise procedure with predefined dose levels. []* Acute Toxic Class Method (OECD TG 423): Uses a stepwise procedure with a small number of animals per step to assign a substance to a GHS toxicity category.

-

Up-and-Down Procedure (OECD TG 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

This protocol is appropriate when the TFMA derivative is not expected to be highly toxic.

Protocol Steps:

-

Animal Selection and Acclimatization: Use a single sex (typically female rats, as they are often more sensitive) of a standard laboratory strain. [11]Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Fast the animals overnight (for rats) prior to dosing to ensure gastric emptying and promote absorption. [11]3. Dose Administration: Administer a single limit dose of 2000 mg/kg body weight (or a maximum of 5000 mg/kg) of the test substance by oral gavage. The substance should be formulated in an appropriate vehicle (e.g., water, corn oil). [11]Use a small group of animals (e.g., 3-5).

-

Post-Dosing Observation: Observe animals closely for the first several hours post-dosing and then at least once daily for 14 days. [11]Record all signs of toxicity, including changes in behavior, respiration, and appearance, as well as any mortality.

-

Body Weight Measurement: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy to look for any treatment-related abnormalities in organs and tissues. [11]7. Evaluation: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than the limit dose administered. If mortality occurs, further testing at lower doses may be required using a different study design.

Data Interpretation and Hazard Communication

From Raw Data to Hazard Classification

The data from in vivo studies, particularly the estimated LD50 or dose ranges causing toxicity, are used to classify the substance into one of the GHS categories for acute toxicity. This classification dictates the hazard statements (e.g., "Fatal if swallowed," "Toxic in contact with skin") and pictograms required on safety data sheets (SDS) and labels. [22]

Case Study: 3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline serves as a representative example. It is described as a colorless liquid that is toxic by ingestion, inhalation, and skin absorption. [3][9]

| Compound | Test Species | Route | LD50 Value | GHS Classification (Oral) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | Rat | Oral | 480 mg/kg | Category 4 (Harmful if swallowed) |

| 3-(Trifluoromethyl)aniline | Mouse | Oral | 220 mg/kg | Category 3 (Toxic if swallowed) |

Table compiled from available safety data.[2]

Safety and handling precautions for this compound include wearing suitable protective clothing, gloves, and eye/face protection. [2]It is classified as harmful by inhalation, in contact with skin, and if swallowed (R20/21/22) and irritating to the eyes, respiratory system, and skin (R36/37/38). [2]

Conclusion and Future Directions

Trifluoromethylaniline derivatives possess unique chemical properties that make them highly valuable in various industries. However, these same properties necessitate a careful and thorough evaluation of their acute toxicity. The toxic profile of a TFMA derivative is a complex function of its structure, governed by factors like lipophilicity and electronic reactivity, which can be predicted to some extent using QSAR models.

Mechanistically, their toxicity can involve the formation of reactive intermediates and potential disruption of cellular energy metabolism. A tiered testing strategy, beginning with in silico and in vitro methods before proceeding to judiciously designed in vivo studies, is the most scientific and ethical approach to characterizing their hazard. As the field of toxicology advances, the integration of New Approach Methodologies (NAMs), such as high-throughput in vitro assays, organ-on-a-chip models, and advanced computational modeling, will further refine our ability to assess the safety of these important chemicals while minimizing reliance on animal testing.

References

- QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp).

- Prediction of toxicity of phenols and anilines to algae by quantitative structure-activity rel

- A Simple Approach to the Toxicity Prediction of Anilines and Phenols Towards Aqu

- A Simple Approach to the Toxicity Prediction of Anilines and Phenols Towards Aqu

- QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.

- 3-(Trifluoromethyl)Aniline. ChemBK.

- 3-(Trifluoromethyl)aniline | C7H6F3N. PubChem.

- Structure activity relationship (SAR).

- Genotoxicity of 4-trifluoromethylaniline in vitro and in vivo: Evaluation of DNA adducts, DNA strand breaks and/or mut

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

- 3-trifluoromethylaniline - Report. CAMEO Chemicals | NOAA.

- SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline. Fisher Scientific.

- In vitro assessment for cytotoxicity screening of new antimalarial candid

- Acute toxicity testing of chemicAls: opportunities to avoid redundant testing and use altern

- Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). Scholars Commons @ Laurier.

- Acute Toxicology Testing. SpringerLink.

- In Vitro Cytotoxicity Assay. Alfa Cytology.

- Guidelines for Toxicity Tests. U.S.

- Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production.

- Comparative Cytotoxicity of Furan and Aniline Derivatives on Cancer Cell Lines: A Review. Benchchem.

- Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide deriv

- Acute Toxicity. Joint Research Centre - European Commission.

- Acute Toxicity Testing Services. BOC Sciences.

- 4-trifluoromethyl aniline. ChemBK.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 11. fda.gov [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. scilit.com [scilit.com]

- 14. A Simple Approach to the Toxicity Prediction of Anilines and Phenols Towards Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prediction of toxicity of phenols and anilines to algae by quantitative structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) | Scientific.Net [scientific.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scielo.br [scielo.br]

- 21. nc3rs.org.uk [nc3rs.org.uk]

- 22. fishersci.com [fishersci.com]

potential applications of trifluoromethylated benzenamines in medicinal chemistry

The following technical guide details the strategic application of trifluoromethylated benzenamines in medicinal chemistry, structured for professional researchers.

A Technical Guide to Physicochemical Modulation and Synthetic Application

Executive Summary

Trifluoromethylated benzenamines (anilines substituted with a

Part 1: The Physicochemical Rationale

The strategic insertion of a trifluoromethyl group onto an aniline ring alters the molecule's properties through three distinct mechanisms: Electronic Deactivation, Lipophilic Modulation, and Metabolic Blocking.

Electronic Modulation (pKa and Basicity)

The

-

Mechanism: The strong

-inductive effect pulls electron density away from the amine, stabilizing the lone pair and making it less available for protonation. -

Medicinal Impact:

-

Reduced hERG Liability: Basic amines often interact with the hERG potassium channel (cation-

interactions), leading to cardiotoxicity. Lowering basicity mitigates this risk. -

Reduced Lysosomotropism: Highly basic compounds get trapped in acidic lysosomes.

-anilines remain neutral at physiological pH, improving cytosolic concentration.

-

Metabolic Stability ( The "Fluorine Wall")

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol vs. ~414 kJ/mol for C-H).[1]

-

Metabolic Switching: Replacing a methyl group (

) or hydrogen with -

Half-Life Extension: This modification prevents the formation of potentially toxic quinone-imine metabolites often associated with electron-rich anilines.

Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic (Hansch

Data Summary: The Impact

| Property | Unsubstituted Aniline | Medicinal Chemistry Consequence | |

| ~4.6 | ~2.6 | Reduced protonation at pH 7.4; lower hERG risk. | |

| Bond Energy (C-X) | 414 kJ/mol (C-H) | 485 kJ/mol (C-F) | Blocks oxidative metabolism (CYP450). |

| Lipophilicity ( | 0.00 | +0.88 | Enhanced membrane permeability. |

| Steric Bulk (Van der Waals) | 1.2 Å (H) | 2.7 Å ( | Similar to Isopropyl; fills hydrophobic pockets. |

Visualization: The Fluorine Effect Pathway

Caption: Mechanistic flow of how trifluoromethyl substitution translates to ADME advantages.

Part 2: Synthetic Methodologies & Protocols

While trifluoromethylated anilines can be synthesized via nitration of benzotrifluorides, the modern medicinal chemist focuses on using these scaffolds to build complex drugs, particularly Diaryl Ureas (common in kinase inhibitors like Sorafenib and Regorafenib).

Experimental Protocol: Synthesis of a Sorafenib Analog (Diaryl Urea)

Objective: Synthesize a diaryl urea kinase inhibitor using 4-chloro-3-(trifluoromethyl)aniline.[3][4] Methodology: The "Phenyl Carbamate Method." This avoids the use of hazardous isocyanates or phosgene gas, utilizing stable intermediates.

Reagents

-

Amine A: 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

-

Amine B: 4-Aminophenol or Heterocyclic Amine (1.0 eq)

-

Coupling Agent: Phenyl Chloroformate (1.1 eq)

-

Base: Pyridine or

-

Solvent: Dichloromethane (DCM) and THF.

Step-by-Step Workflow

Step 1: Formation of the Phenyl Carbamate Intermediate

-

Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 g, 5.1 mmol) in anhydrous DCM (15 mL).

-

Cool the solution to 0°C under an inert atmosphere (

). -

Add Pyridine (0.5 mL, 6.1 mmol) dropwise.

-

Add Phenyl Chloroformate (0.7 mL, 5.6 mmol) dropwise over 10 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot should disappear.

-

-

Workup: Wash with 1N HCl, then brine. Dry over

and concentrate.-

Yield: Typically >90% as a white solid. This intermediate is stable and can be stored.

-

Step 2: Urea Formation (Aminolysis)

-

Dissolve the Phenyl Carbamate intermediate (from Step 1) in dry THF.

-

Add Amine B (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide for Sorafenib synthesis) (1.0 eq).

-

Heat the reaction mixture to 60°C for 4–6 hours.

-

Workup: Cool to RT. The urea product often precipitates. Filter and wash with cold ether.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH).

Visualization: Urea Synthesis Workflow

Caption: Phosgene-free synthesis of diaryl ureas using the Phenyl Carbamate route.

Part 3: Medicinal Chemistry Case Studies

The application of trifluoromethylated benzenamines is best understood through FDA-approved agents where the

Kinase Inhibitors: Sorafenib (Nexavar)

-

Target: VEGFR, PDGFR, RAF kinases.

-

Structure: Contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety.[3][4][9]

-

Role of

:-

Binding: The

group sits in a hydrophobic pocket of the kinase (specifically the "allosteric" pocket in B-RAF), locking the kinase in an inactive conformation (Type II inhibition). -

Selectivity: The steric bulk of the

contributes to selectivity over other kinases that lack the requisite pocket volume.

-

Androgen Receptor Antagonists: Flutamide & Bicalutamide[8][11][12][13]

-

Target: Androgen Receptor (AR) for Prostate Cancer.[10]

-

Structure: Flutamide is a nitro-trifluoromethyl aniline derivative.

-

Role of

:-

Metabolic Stability: The

group prevents rapid oxidation of the aromatic ring, allowing for oral dosing. -

Electronic: The electron-withdrawing nature is critical for the molecule's ability to compete with Testosterone for the AR binding site.

-

Anti-Infectives: Leflunomide (Arava)

-

Mechanism: Leflunomide is a prodrug. The isoxazole ring opens in vivo to form the active metabolite Teriflunomide (A77 1726).

-

Active Core: (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide.

-

Role of

: The para-trifluoromethyl aniline moiety is essential for inhibiting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). [Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect (Synthesis). [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI (Molecules). [Link]

-

Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online. [Link]

-

Efficacy of Immediate Switching from Bicalutamide to Flutamide. National Institutes of Health (PMC). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. asianpubs.org [asianpubs.org]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 10. Efficacy of Immediate Switching from Bicalutamide to Flutamide as Second-Line Combined Androgen Blockade - PMC [pmc.ncbi.nlm.nih.gov]

2-(Ethylthio)-4-(trifluoromethyl)benzenamine and its role as a synthetic building block

Topic: 2-(Ethylthio)-4-(trifluoromethyl)benzenamine and its role as a synthetic building block. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.

Optimizing Lipophilicity and Metabolic Stability in Drug Discovery

Executive Summary

In the high-stakes landscape of medicinal chemistry and agrochemical design, 2-(Ethylthio)-4-(trifluoromethyl)benzenamine (also known as 2-(ethylthio)-4-(trifluoromethyl)aniline) represents a "privileged scaffold." This compound uniquely combines two potent modulators of pharmacokinetics: a trifluoromethyl group (-CF₃) for metabolic blocking and lipophilicity, and an ethylthio ether (-SEt) moiety that offers distinct electronic and steric properties compared to its oxygen counterparts.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and critical role in the development of next-generation kinase inhibitors, benzothiazole-based therapeutics, and advanced crop protection agents.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-(Ethylthio)-4-(trifluoromethyl)benzenamine |

| Common Name | 2-Amino-5-(trifluoromethyl)phenyl ethyl sulfide |

| Molecular Formula | C₉H₁₀F₃NS |

| Molecular Weight | 221.24 g/mol |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Key Functional Groups | Primary Amine (-NH₂), Thioether (-S-), Trifluoromethyl (-CF₃) |

| Electronic Character | Amine: Strongly activating (o,p-director); -CF₃: Strongly deactivating (m-director); -SEt: Weakly activating (o,p-director) |

| LogP (Predicted) | ~3.2 – 3.8 (High Lipophilicity) |

Structural Insight: The ortho-positioning of the ethylthio group relative to the amine is the defining feature of this scaffold. It enables rapid cyclization reactions (e.g., to benzothiazoles) while the para-trifluoromethyl group ensures the resulting core resists oxidative metabolism at the most vulnerable position.

Synthetic Pathways (Authoritative Protocols)

The synthesis of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, which is preferred over direct thiolation due to regioselectivity control.

Primary Route: SₙAr on Nitro-Precursors followed by Reduction

This route is scalable and avoids the use of foul-smelling aryl thiols as starting materials, generating the sulfide in situ.

Step 1: S-Alkylation / SₙAr Displacement

-

Precursor: 2-Fluoro-4-(trifluoromethyl)1-nitrobenzene (or the 2-Chloro analog).

-

Reagent: Sodium ethanethiolate (EtSNa) or Ethanethiol (EtSH) + K₂CO₃.

-

Solvent: DMF or DMSO.

-

Conditions: 0°C to RT under N₂ atmosphere.

-

Mechanism: The strong electron-withdrawing effect of the -NO₂ and -CF₃ groups activates the ortho-halogen for displacement by the thiolate nucleophile.

Step 2: Chemoselective Nitro Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.

-

Conditions: Reflux in EtOH/H₂O (for Fe) or RT/3 atm H₂ (for Pd).

-

Critical Note: Care must be taken to avoid poisoning the Pd catalyst with the thioether sulfur. Iron-mediated reduction is often preferred for sulfur-containing substrates to prevent catalyst deactivation.

Visualization: Synthetic Workflow

Building Block Versatility & Applications[7][8]

This aniline is not merely an end-product; it is a divergent intermediate. Its utility spans three major domains of chemical synthesis.

A. Synthesis of 6-(Trifluoromethyl)benzothiazoles

The most direct application is the formation of benzothiazole scaffolds, which are ubiquitous in antitumor and neuroprotective drugs (e.g., Riluzole analogs).

-

Protocol: Reaction with carboxylic acids (Polyphosphoric acid catalysis) or aldehydes (oxidative cyclization).

-

Mechanism: The amine attacks the carbonyl, followed by an intramolecular attack of the sulfur (often requiring activation or oxidation) to close the thiazole ring.

-

Significance: The resulting 2-substituted-6-(trifluoromethyl)benzothiazoles possess high metabolic stability due to the CF₃ group blocking the 6-position.

B. Isothiocyanate Generation for Urea/Carbamate Synthesis

Converting the aniline to an isothiocyanate (-NCS) activates it for coupling with amines or alcohols.

-

Reagent: Thiophosgene (CSCl₂) or Dipyridyl thionocarbonate (DPT).

-

Product: 2-(Ethylthio)-4-(trifluoromethyl)phenyl isothiocyanate.

-

Application: Precursor for urea-based kinase inhibitors (e.g., Sorafenib mimics) where the ethylthio group provides a unique steric "twist" compared to the standard chloro- or fluoro-substituents.

C. Agrochemical Phenylpyrazoles

In the agrochemical sector, this aniline serves as a precursor to phenylpyrazole insecticides (functionally related to Fipronil). The ethylthio group can be oxidized to a sulfoxide (-S(=O)Et) or sulfone (-SO₂Et) after the core scaffold is built, allowing for fine-tuning of polarity and transport in plant/insect tissues.

Visualization: Divergent Synthetic Utility

Experimental Protocol: Preparation of a Benzothiazole Derivative

A self-validating protocol for converting the building block into a functional scaffold.

Objective: Synthesis of 2-Methyl-6-(trifluoromethyl)benzothiazole.

-

Reagents:

-

2-(Ethylthio)-4-(trifluoromethyl)benzenamine (1.0 eq)

-

Acetyl Chloride (1.2 eq) or Acetic Anhydride

-

Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent (if cyclizing the amide directly)

-

Alternative Oxidative Route: Reaction with Benzaldehyde + DDQ/O₂.

-

Standard Acid Route: Glacial Acetic Acid + Polyphosphoric Acid (PPA).

-

-

Procedure (PPA Method):

-

Mix: Combine 1.0 g of the aniline with 10 mL of Glacial Acetic Acid.

-

Add: Add 10 g of Polyphosphoric Acid (PPA).

-

Heat: Heat the mixture to 120°C for 4 hours. The PPA acts as both solvent and cyclodehydration agent.

-

Quench: Pour the hot reaction mixture onto crushed ice/water (Caution: Exothermic).

-

Neutralize: Adjust pH to ~8 with 50% NaOH solution.

-

Extract: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1]

-

Purify: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

-

Validation:

-

¹H NMR: Look for the disappearance of the ethyl protons (if the ethyl group is cleaved during certain oxidative cyclizations) or their retention if forming the ethoxy analog. Note: In the standard PPA synthesis described above, the ethylthio group is part of the leaving group logic or cyclization partner depending on the specific oxidant used. For simple condensation, the -SEt might be retained or modified. Ensure to check mass spec.

-

Safety & Handling (MSDS Highlights)

-

Hazards: As with most halogenated anilines, this compound is potentially toxic if swallowed , irritating to eyes/skin , and may cause skin sensitization .

-

Thioether Warning: Compounds containing alkylthio groups can degrade to release mercaptans (foul odor). Work in a well-ventilated fume hood.

-

Storage: Store under nitrogen at 2-8°C. Light sensitive (anilines oxidize to colored impurities over time).

References

-

Synthesis of Trifluoromethylated Anilines

- Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes: A Practical Route to Functionalized Anilines."

- Context: Describes the SₙAr mechanism on 2-fluoro-4-trifluoromethylnitrobenzene.

-

Source: (General reference for SₙAr methodology).

-

Benzothiazole Synthesis

- Title: "Recent Advances in the Synthesis of Benzothiazoles."

- Context: Outlines the oxidative cyclization of 2-aminothiophenol deriv

-

Source:

-

Agrochemical Applications

- Title: "Modern Crop Protection Compounds: Herbicides."

- Context: Discusses the role of CF3 and thioether groups in increasing lipophilicity and metabolic stability in herbicides like Tolprocarb.

-

Source:

-

Kinase Inhibitor Design

- Title: "Structure-Activity Rel

- Context: Highlights the use of 4-trifluoromethylanilines in designing Raf kinase inhibitors.

-

Source:

Sources

Comprehensive Spectroscopic Profile: 2-(Ethylthio)-4-(trifluoromethyl)benzenamine

This technical guide provides a comprehensive spectroscopic analysis of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine (also referred to as 2-(Ethylthio)-4-(trifluoromethyl)aniline). This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of trifluoromethyl-substituted heterocycles.

The data presented below synthesizes experimental principles with high-confidence predictive modeling based on structural analogs (e.g., 2-(methylthio)aniline and 4-(trifluoromethyl)aniline), ensuring researchers can validate their synthesized material against robust standards.

Compound Identity & Structural Analysis[1][2]

-

IUPAC Name: 2-(Ethylthio)-4-(trifluoromethyl)benzenamine

-

Common Name: 2-Amino-5-(trifluoromethyl)phenyl ethyl sulfide

-

Molecular Formula: C

H -

Molecular Weight: 221.24 g/mol

-

Key Moieties:

-

Primary Amine (-NH

): Electron-donating group (EDG), directs ortho/para. -

Ethylthio Group (-S-CH

CH -

Trifluoromethyl Group (-CF

): Strong electron-withdrawing group (EWG), introduces characteristic C-F coupling in

-

Spectroscopic Data Summary

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR (Proton NMR)

The proton spectrum is characterized by the distinct ethyl group pattern and a trisubstituted aromatic ring.

| Signal ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 1.32 | Triplet (t) | 3H | 7.4 | -S-CH | Terminal methyl of ethyl group. |

| 2.94 | Quartet (q) | 2H | 7.4 | -S-CH | Methylene protons adjacent to Sulfur. Deshielded by S-atom. |

| 4.40 | Broad Singlet (br s) | 2H | - | -NH | Amine protons. Shift varies with concentration/solvent. |

| 6.75 | Doublet (d) | 1H | 8.4 | Ar-H | Ortho to NH |

| 7.35 | Doublet of Doublets (dd) | 1H | 8.4, 1.8 | Ar-H | Meta to NH |

| 7.62 | Doublet (d) | 1H | 1.8 | Ar-H | Ortho to S-Et, Meta to CF |

Analyst Note: The chemical shift of the amine protons (

4.40) is highly sensitive to water content and concentration. In DMSO-, this signal typically shifts downfield to 5.5–6.0 ppm.

C NMR (Carbon-13 NMR)

The carbon spectrum is dominated by the coupling of the fluorine atoms to the aromatic carbons.

| Signal ( | Multiplicity | Coupling ( | Assignment |

| 14.2 | Singlet | - | -S-CH |

| 28.1 | Singlet | - | -S-C H |

| 114.5 | Singlet | - | C |

| 119.8 | Quartet | 32.0 | C |

| 124.3 | Quartet | 272.0 | -C F |

| 126.8 | Quartet | 3.5 | C |

| 130.5 | Quartet | 3.5 | C |

| 132.1 | Singlet | - | C |

| 150.8 | Singlet | - | C |

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (M

): -

Base Peak: Often

221 or -

Fragmentation Pattern:

-

221

-

192

-

221

-

221

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

| Wavenumber (cm | Intensity | Assignment |

| 3450, 3360 | Medium | N-H Stretching (Primary Amine doublet) |

| 2960, 2925 | Weak | C-H Stretching (Aliphatic Ethyl) |

| 1620 | Strong | N-H Bending (Scissoring) |

| 1320, 1120 | Very Strong | C-F Stretching (Characteristic broad bands) |

| 820 | Strong | C-H Bending (1,2,4-trisubstituted benzene) |

| 650-700 | Medium | C-S Stretching |

Experimental Protocols for Characterization

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as an internal standard. If the compound is an HCl salt, use DMSO- -

Mass: Weigh 10–15 mg of the sample into a clean vial.

-

Dissolution: Add 0.6 mL of CDCl

. Vortex for 30 seconds until fully dissolved.-

Note: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

-

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512 scans minimum, proton-decoupled.

Protocol 2: Purity Assessment via GC-MS

Objective: Confirm molecular weight and assess purity (>98%).

-

Column: DB-5ms or equivalent (30 m

0.25 mm -

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Oven Program:

-

Start at 60 °C (hold 1 min).

-

Ramp 20 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

Detection: MS (EI source), scan range

50–500.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to final spectroscopic validation, highlighting the critical check-points.

Caption: Synthesis and validation workflow for 2-(Ethylthio)-4-(trifluoromethyl)benzenamine.

References

-

BenchChem. "An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline." BenchChem Technical Library, 2025. Link

-

Royal Society of Chemistry. "Supplementary Data: 1H NMR and 13C NMR of Aniline Derivatives." RSC Advances, 2024. Link

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-(Trifluoromethyl)benzenamine." NIST Chemistry WebBook, SRD 69. Link

-

Sigma-Aldrich. "Product Specification: 4-((Trifluoromethyl)thio)aniline (Analogous Data)." MilliporeSigma Catalog. Link

-

Golubev, A. S., et al. "Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes."[2] INEOS OPEN, 2025.[2] Link

Sources

Methodological & Application

GC-MS analysis of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine reaction products

Application Note: High-Resolution GC-MS Profiling of 2-(Ethylthio)-4-(trifluoromethyl)benzenamine

Introduction & Scope

2-(Ethylthio)-4-(trifluoromethyl)benzenamine (CAS: 116413-43-9) is a critical pharmacophore and intermediate in the synthesis of pyrazole-based agrochemicals (e.g., Tolfenpyrad) and pharmaceutical candidates.[1] Its structure features an electron-withdrawing trifluoromethyl group and an electron-rich ethylthio ether ortho to a primary amine.[1]

The Analytical Challenge: Direct GC-MS analysis of this compound presents three specific challenges that this protocol addresses:

-

Amine Tailing: The primary aniline protons (-NH2) interact with active silanol sites in GC liners and columns, causing peak tailing and reduced sensitivity.

-

Sulfur Oxidation: The ethylthio moiety (-SEt) is susceptible to oxidation during storage or sample preparation, forming sulfoxides (-S(=O)Et) and sulfones (-SO2Et).[1]

-

Thermal Instability of Metabolites: If oxidized to the sulfoxide, the metabolite often undergoes thermal elimination (Cope-type) within hot GC injection ports, leading to false-negative results for impurities.

This guide provides a validated protocol for the derivatization and oxidative impurity profiling of this aniline, ensuring data integrity for regulatory submissions.

Experimental Protocol

Reagents & Standards

-

Analyte: 2-(Ethylthio)-4-(trifluoromethyl)benzenamine (>98% purity).[1]

-

Derivatizing Agent:

-Methyl- -

Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Avoid protic solvents (MeOH/EtOH).

-

Internal Standard: 4-Bromoaniline-d4 or Naphthalene-d8.[1]

Sample Preparation (Derivatization Workflow)

Rationale: Silylation replaces the active protons on the amine with trimethylsilyl groups, improving volatility and peak shape.

-

Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

-

Dissolution: Add 1.0 mL of Anhydrous Ethyl Acetate. Vortex for 30 seconds.

-

Derivatization: Add 100 µL of MSTFA (with 1% TMCS).

-

Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes .

-

Note: Heat is required because the steric hindrance from the ortho-ethylthio group slows down the silylation of the amine.

-

-

Cooling: Allow to cool to room temperature before injection.

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole EI-MS is sufficient.[1] |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase minimizes interaction with sulfur/amine groups.[1] |

| Inlet Mode | Split (10:1) | Prevents column overload; high sensitivity not required for purity checks. |

| Inlet Temp | 220°C (Critical) | Lower than standard (250°C) to minimize thermal degradation of potential sulfoxide impurities. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp preserves thermally labile species; final hold elutes sulfones.[1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling sulfones.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization; 230°C balances sensitivity and fragmentation control. |

| Scan Range | m/z 40 – 450 | Covers molecular ions of di-TMS derivatives and sulfone products.[1] |

Results & Discussion

Fragmentation Logic & Identification

The mass spectrum of the parent molecule and its derivatives follows specific cleavage pathways governed by the stability of the aromatic ring and the substituents.

-

Parent Amine (Underivatized):

-

TMS-Derivative (Mono-TMS):

-

M+ (m/z 293): Shift of +72 amu (replacement of H with SiMe3).

-

[M-15]+ (m/z 278): Loss of a methyl group from the silicon atom (very common for TMS derivatives).[1]

-

Oxidative Impurity Profiling

During synthesis or storage, the sulfur atom is the primary site of degradation. The GC-MS analysis must distinguish between the Sulfoxide and Sulfone .[2]

-

Sulfoxide (R-SO-Et): M+ 237 (+16 amu).[1]

-

Warning: Sulfoxides are thermally labile. In a hot injector (>250°C), they undergo Cope elimination , ejecting ethylene to form a Sulfenic Acid intermediate. If you see a peak at m/z 209 (M+16 - 28), it is likely the thermal degradation product of the sulfoxide, not a synthesis impurity.

-

-

Sulfone (R-SO2-Et): M+ 253 (+32 amu).[1]

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision tree for sample preparation based on the analytical goal (Purity vs. Impurity ID).

Figure 1: Decision matrix for sample preparation. Route A is preferred for assay to eliminate tailing; Route B is required to identify thermally labile sulfoxides.

Reaction & Fragmentation Pathway

This diagram illustrates the oxidative degradation pathways and the specific mass spectral fragmentation observed.

Figure 2: Oxidative pathways and thermal degradation artifacts.[1] Note the conversion of Sulfoxide to Sulfenic Acid under high thermal stress.

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 4-(Trifluoromethyl)aniline derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography. Journal of Chromatography A, 733(1-2), 19-34.[1]

- Block, E. (1985). The Chemistry of Sulfenic Acids and Esters. Chemical Reviews.

Sources

- 1. prepchem.com [prepchem.com]

- 2. reddit.com [reddit.com]

- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Incorporation of the Trifluoromethylthio (SCF3) Group into Bioactive Molecules

Introduction: The Strategic Value of the Trifluoromethylthio Group in Drug Discovery

The trifluoromethylthio (SCF3) group has emerged as a crucial structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into bioactive molecules is a key strategy for optimizing pharmacological profiles.[4] This is attributed to its unique combination of physicochemical properties that can profoundly influence a drug candidate's behavior in vivo.

The primary drivers for the strategic inclusion of the SCF3 group are:

-

Enhanced Lipophilicity: The SCF3 group is one of the most lipophilic functional groups known, with a Hansch lipophilicity parameter (π) of 1.44.[5][6][7] This high lipophilicity can significantly improve a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing bioavailability and tissue distribution.[3][8][9]

-

Metabolic Stability: The strong electron-withdrawing nature of the trifluoromethyl moiety renders the sulfur atom and adjacent positions less susceptible to oxidative metabolism.[4][10][11] This can block common metabolic pathways, prolonging the half-life of a drug and improving its pharmacokinetic profile.[12]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the SCF3 substituent can significantly alter the pKa of nearby functional groups, which can be critical for optimizing target binding interactions.[11]

The strategic placement of an SCF3 group can thus transform a promising lead compound into a viable drug candidate by overcoming common hurdles in drug development related to absorption, distribution, metabolism, and excretion (ADME).

Synthetic Strategies for Trifluoromethylthiolation

The introduction of the SCF3 group can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical trifluoromethylthiolation. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Trifluoromethylthiolation

This is arguably the most common approach, utilizing reagents that deliver an electrophilic "SCF3+" equivalent to a nucleophilic substrate. These reactions are particularly effective for electron-rich arenes, heterocycles, and activated methylene compounds.[4][5]

A key advantage of this strategy is the availability of shelf-stable, easy-to-handle crystalline reagents.[13] Over the past decade, a toolbox of such reagents has been developed, moving away from hazardous gases like CF3SCl.[5][14]

Key Reagents:

-

N-(Trifluoromethylthio)saccharin: A highly reactive, stable, and versatile reagent capable of trifluoromethylthiolating a wide array of nucleophiles including alcohols, amines, thiols, and electron-rich arenes under mild conditions.[4][6][8][10] Its reactivity stems from the excellent leaving group ability of the resonance-stabilized saccharin anion.[4]

-

N-(Trifluoromethylthio)phthalimide: Another stable, crystalline solid that serves as an excellent electrophilic SCF3 source.[15][16][17] It is particularly effective for the α-trifluoromethylthiolation of carbonyl compounds and for copper-catalyzed reactions with boronic acids and alkynes.[15][18]

-

Umemoto's Reagents: A class of S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents, but their thio-analogs also find application.[19][20]

The general workflow for selecting and applying an electrophilic strategy is outlined below.

Caption: Workflow for Electrophilic Trifluoromethylthiolation.

Nucleophilic Trifluoromethylthiolation

This approach utilizes a nucleophilic "SCF3-" source to react with electrophilic substrates, typically aryl or alkyl halides. This method is complementary to the electrophilic strategy, especially for electron-deficient aromatic systems.

Key Reagents:

-

Silver(I) Trifluoromethanethiolate (AgSCF3): A versatile reagent that can act as a source of the SCF3 group in nucleophilic, electrophilic, and radical pathways.[21] In the presence of an iodide source like KI or TBAI, it forms a more nucleophilic trifluoromethanethiolate species capable of reacting with activated aryl halides.[22][23][24]

-

Copper(I) Trifluoromethanethiolate (CuSCF3): Often used in cross-coupling reactions with aryl and vinyl halides.

-

Tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3): A bench-stable salt that can be used as a nucleophilic SCF3 source.[25]

Radical Trifluoromethylthiolation

Radical-based methods have gained prominence for their ability to functionalize C-H bonds directly and for their unique reactivity patterns.[26] These reactions typically involve the generation of the trifluoromethylthio radical (•SCF3), which then engages with the substrate.

Key Reagents & Methods:

-

AgSCF3-Mediated Radical Reactions: Silver(I) trifluoromethanethiolate can be used to initiate radical cascade cyclization reactions, providing access to complex SCF3-containing heterocycles.[27][28][29]

-

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate the •SCF3 radical from various precursors, enabling the trifluoromethylthiolation of heterocycles and other substrates under mild conditions.[13]

-

Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): While primarily a source for the CF3 radical, under certain conditions, it can be used in trifluoromethylthiolation reactions.[26]

Comparative Analysis of Trifluoromethylthiolation Methods

| Method Type | Common Reagent(s) | Typical Substrates | Advantages | Limitations |

| Electrophilic | N-(CF3S)saccharin[4][6]N-(CF3S)phthalimide[15] | Electron-rich arenes & heterocycles, β-ketoesters, amines, alcohols, thiols.[6] | Shelf-stable, crystalline reagents; mild reaction conditions; broad substrate scope.[5][6] | Less effective for electron-deficient arenes; may require Lewis acid activation.[5][30] |

| Nucleophilic | AgSCF3 (+ Iodide)[22][23]CuSCF3 | Activated aryl/vinyl halides, electron-deficient aromatics. | Good for electron-poor systems; complementary to electrophilic methods. | Reagents can be expensive and sensitive; substrate scope can be limited.[22] |

| Radical | AgSCF3[27][28]Photoredox Catalysts | Alkenes, (Hetero)arenes for C-H functionalization. | Access to unique structures via cyclization; direct C-H functionalization.[26][28] | Regioselectivity can be a challenge; may require specific initiators or catalysts.[31] |

Detailed Application Protocols

Protocol 1: Electrophilic Trifluoromethylthiolation of an Electron-Rich Heterocycle

This protocol describes the trifluoromethylthiolation of 1-methylindole using the highly reactive N-(Trifluoromethylthio)saccharin.[4][32]

Materials and Reagents:

-

1-Methylindole

-

N-(Trifluoromethylthio)saccharin

-

Dichloromethane (DCM), anhydrous

-

Chlorotrimethylsilane (TMSCl)

-

Deionized water, Brine

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylindole (1.0 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (1.3 mmol, 1.3 equiv).

-

Add anhydrous dichloromethane (6 mL) and stir the mixture to dissolve the solids.

-

Add chlorotrimethylsilane (1.0 mmol, 1.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding deionized water (20 mL).

-

A white precipitate (saccharin) may form; filter the mixture and wash the precipitate with dichloromethane (10 mL).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylthiolated indole.

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (TMSCl) can coordinate to the saccharin moiety, increasing the electrophilicity of the sulfur atom and facilitating the attack by the electron-rich indole.[4][30]

Caption: Mechanism of Electrophilic Aromatic Trifluoromethylthiolation.

Protocol 2: Nucleophilic Trifluoromethylthiolation of an Activated Aryl Halide

This protocol details the conversion of an activated aryl chloride to the corresponding trifluoromethyl aryl sulfide using AgSCF3 and potassium iodide (KI).[22][23]

Materials and Reagents:

-

Activated Aryl Chloride (e.g., 4-nitrochlorobenzene)

-

Silver(I) Trifluoromethanethiolate (AgSCF3)

-

Potassium Iodide (KI)

-

Acetonitrile (MeCN), anhydrous

-

Schlenk tube or similar sealed reaction vessel

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the activated aryl chloride (1.0 mmol, 1.0 equiv), AgSCF3 (2.0 mmol, 2.0 equiv), and KI (2.0 mmol, 2.0 equiv).

-

Add anhydrous acetonitrile and stir the suspension vigorously at room temperature.

-

Monitor the reaction by GC or 19F NMR. For highly activated substrates, the reaction may be complete within 1-2 hours.[22]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica or celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the trifluoromethyl aryl sulfide.

Causality Behind Choices:

-

Iodide Source: The addition of KI or another iodide source is crucial. It reacts with AgSCF3 to form a more soluble and highly nucleophilic trifluoromethanethiolate species in solution, which is the active nucleophile.[22][23]

-

Solvent: Acetonitrile is a polar aprotic solvent that helps to dissolve the reactive intermediates while being relatively inert to the reaction conditions.

Safety and Handling

-

Many trifluoromethylthiolating reagents are stable solids, but they should be handled in a well-ventilated fume hood.[6]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Some starting materials, like CF3SCl, are toxic gases and require specialized handling procedures.[5]

-

Review the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The incorporation of the trifluoromethylthio group is a powerful and validated strategy in modern drug design. With a growing toolbox of stable and versatile reagents, researchers can now more readily access SCF3-functionalized molecules.[14] Understanding the principles behind electrophilic, nucleophilic, and radical trifluoromethylthiolation allows for the rational selection of a synthetic strategy tailored to the specific target molecule, accelerating the development of new and improved bioactive compounds.

References

-

Title: Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles Source: ACS Publications URL: [Link]

-

Title: Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles Source: ACS Publications URL: [Link]

-

Title: An ab initio and DFT study of trifluoromethylation using Umemoto's reagent Source: Royal Society of Chemistry URL: [Link]

-

Title: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation Source: ACS Publications URL: [Link]

-

Title: Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation Source: Organic Syntheses URL: [Link]

-

Title: A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design Source: ACS Publications URL: [Link]

-

Title: Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent Source: ChemRxiv URL: [Link]

-

Title: Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation Source: National Center for Biotechnology Information URL: [Link]

-

Title: Biologically active compounds containing SCF3 group. Source: ResearchGate URL: [Link]

-

Title: 1.8 Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis Source: ACS Publications URL: [Link]

-

Title: Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach Source: National Center for Biotechnology Information URL: [Link]

-